N-(4-bromophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Overview
Description
N-(4-bromophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a bromophenyl group, a benzoxazinone moiety, and an acetamide linkage, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an acyl chloride to form the benzoxazinone ring.
Acetamide Formation: The final step involves the acylation of the benzoxazinone derivative with an acetamide group, often using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazinone moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild heating conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic effects. It could be investigated for anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, the compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The benzoxazinone moiety may play a crucial role in binding to these targets, while the bromophenyl group could enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
- N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
- N-(4-methylphenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-10-5-7-11(8-6-10)18-15(20)9-13-16(21)22-14-4-2-1-3-12(14)19-13/h1-8,13,19H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSZWNPWBGCRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)O2)CC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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